Tma-dph

描述

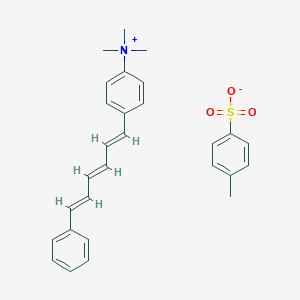

Structure

2D Structure

属性

IUPAC Name |

4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKARERKEBVSZCX-VMDDUYISSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420722 | |

| Record name | Tma-dph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115534-33-3 | |

| Record name | Tma-dph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Measuring Membrane Fluidity: A Technical Guide to the TMA-DPH Principle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) principle for measuring membrane fluidity. Intended for researchers, scientists, and professionals in drug development, this document details the core concepts, experimental protocols, and data interpretation associated with this powerful fluorescent probe.

Core Principles of this compound in Membrane Fluidity Measurement

This compound is a fluorescent probe specifically designed for the study of membrane dynamics.[1][2][3] It is a cationic derivative of the more traditional membrane probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[4][5][6] The defining feature of this compound is its trimethylammonium group, which acts as a charged anchor, localizing the probe to the lipid-water interface of the cell membrane.[4][6][7][8][9] This anchoring ensures that the hydrophobic DPH moiety inserts into the upper region of the lipid acyl chains, providing information specifically about the fluidity of the outer leaflet of the plasma membrane.[5][10][11]

The principle of membrane fluidity measurement using this compound is based on the phenomenon of fluorescence polarization (or fluorescence anisotropy).[1][12] When a fluorescent molecule like this compound is excited with polarized light, the emitted light will also be polarized. The degree of this polarization is dependent on the rotational mobility of the probe within its environment during the brief interval between excitation and emission (the fluorescence lifetime).

In a highly fluid, disordered membrane, this compound molecules can rotate freely, leading to a significant depolarization of the emitted fluorescence and thus a low anisotropy value. Conversely, in a more viscous, ordered membrane, the rotational motion of the probe is restricted. This results in a smaller degree of depolarization and a higher fluorescence anisotropy value.[5][13] Therefore, fluorescence anisotropy of this compound is inversely proportional to membrane fluidity.[14][15]

The primary advantages of this compound over the parent DPH molecule include its rapid incorporation into the plasma membrane and its specific localization to the cell surface for extended periods, making it ideal for studying the plasma membrane of intact, living cells.[7][8][16][17]

Quantitative Data for this compound

The following tables summarize the key quantitative properties of this compound and provide examples of reported fluorescence anisotropy values in different experimental systems.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 461.62 g/mol | [1] |

| Excitation Maximum (λex) | ~355 nm | [1][2] |

| Emission Maximum (λem) | ~430 nm | [1][2] |

| Solvent for Stock Solution | DMSO | [1] |

| Fluorescence Lifetime (τ) in Solution | < 1.5 ns | [6][18] |

| Fluorescence Lifetime (τ) in Lipid Bilayers | ~7 ns | [6][18] |

| Lipid-Water Partition Coefficient (Kp) | 2.4 x 10^5 | [7][8] |

Table 2: Example Fluorescence Anisotropy Values of this compound in Cellular Systems

| Cell Type / Condition | Relative Anisotropy Change | Interpretation | Reference |

| C6 Glioblastoma Cells (Control) | Baseline | - | [19] |

| C6 Cells + Cholesterol Depletion (MβCD) | Decrease to ~0.933 (relative to control) | Increased membrane fluidity | [19] |

| C6 Cells + Phosphatidylcholine Enrichment | Decrease to ~0.968 (relative to control) | Increased membrane fluidity | [19] |

| Porcine Endothelial Cells + Hyperoxia | Decrease | Increased membrane fluidity | [9] |

Note: Anisotropy is a dimensionless quantity. Absolute values can vary between instruments and experimental setups. The data presented here show relative changes under specific treatments.

Experimental Protocols

This section outlines a detailed methodology for measuring plasma membrane fluidity in living cells using this compound.

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Cultured cells (adherent or in suspension)

-

Fluorometer equipped with polarizers

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.[1]

-

Store the stock solution at -20°C, protected from light and moisture. Solutions are unstable and should be prepared fresh or used from small, pre-packaged aliquots.[20]

Cell Preparation and Staining

For Adherent Cells: [2]

-

Culture adherent cells on sterile coverslips or in culture wells suitable for fluorescence measurements.

-

Remove the culture medium.

-

Wash the cells gently with pre-warmed (37°C) buffer (e.g., PBS).

-

Prepare a working solution of this compound in the buffer at a final concentration of 0.5 to 5 µM.[1][2] It is recommended to determine the optimal concentration for your specific cell type in initial experiments to achieve optimal staining without causing artifacts.[1]

-

Incubate the cells with the this compound working solution at 37°C for 5-30 minutes, protected from light.[2]

-

Wash the cells twice with the appropriate buffer to remove unbound probe.[2]

-

Resuspend or cover the cells in the appropriate buffer for measurement.[2]

-

Pellet the cells by centrifugation.

-

Resuspend the cells in pre-warmed (37°C) buffer.

-

Add the this compound working solution to the cell suspension at a final concentration of 0.5 to 5 µM.[1][2]

-

Incubate at 37°C for 5-30 minutes, protected from light.[2]

-

Pellet the cells by centrifugation to remove the supernatant containing unbound probe.

-

Wash the cells twice by resuspending in fresh buffer and pelleting.

-

Resuspend the final cell pellet in the appropriate buffer for measurement.[1]

Fluorescence Anisotropy Measurement

-

Set the excitation wavelength of the fluorometer to ~355 nm and the emission wavelength to ~430 nm.[1][2]

-

Place the cell sample in the fluorometer.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).

-

Measure the corresponding intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH). The G-factor corrects for instrumental bias.

-

Calculate the fluorescence anisotropy (r) using the following equation:

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Data Interpretation

A higher calculated anisotropy value (r) indicates lower membrane fluidity, while a lower anisotropy value suggests higher membrane fluidity.[13] Compare the anisotropy values of control cells with those of treated cells to determine the effect of a specific treatment on plasma membrane fluidity.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound-based membrane fluidity measurement and its application in studying cellular processes like drug uptake.

Caption: Experimental workflow for membrane fluidity measurement using this compound.

Caption: Logical diagram of drug uptake and efflux at the plasma membrane, a process studied using this compound.

Applications in Research and Drug Development

The measurement of membrane fluidity using this compound has significant applications in various research areas and in the pharmaceutical industry:

-

Drug-Membrane Interactions: Assessing how therapeutic compounds affect the physical properties of the plasma membrane is crucial.[21][22] Changes in membrane fluidity can influence drug efficacy, toxicity, and cellular uptake.

-

Signal Transduction: Many signaling pathways are initiated at the cell membrane and are sensitive to the lipid environment. This compound can be used to study how alterations in membrane fluidity impact receptor function and downstream signaling.

-

Cellular Processes: this compound is a valuable tool for monitoring dynamic cellular events that involve the plasma membrane, such as endocytosis, exocytosis, and phagocytosis.[8][16][23]

-

Multidrug Resistance: In oncology, this compound can be employed to investigate the role of membrane fluidity in the mechanisms of multidrug resistance, particularly in relation to the activity of efflux pumps like P-glycoprotein.[24]

-

Disease Pathophysiology: Alterations in membrane fluidity have been implicated in various diseases. This compound provides a means to study these changes and their potential as therapeutic targets.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene: synthesis, fluorescence properties, and use as a fluorescence probe of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. Plasma membrane fluidity measurements in intact endothelial cells: effect of hyperoxia on fluorescence anisotropies of 1-[4-(trimethylamino)phenyl]-6-phenyl hexa-1,3,5-triene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labeling the plasma membrane with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 16. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. mdpi.com [mdpi.com]

- 22. mpikg.mpg.de [mpikg.mpg.de]

- 23. This compound a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of the plasma membrane leaflets in drug uptake and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMA-DPH and DPH for Plasma Membrane Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used fluorescent probes, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivative, 1-(4-trimethylaminophenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), for the analysis of plasma membrane properties. The distinct characteristics of these probes offer unique advantages for investigating membrane fluidity, lipid organization, and their roles in cellular signaling pathways.

Core Principles: DPH vs. This compound

Both DPH and this compound are hydrophobic fluorescent molecules that exhibit low fluorescence in aqueous environments and become highly fluorescent upon partitioning into the lipid bilayer of cellular membranes. Their primary application lies in the measurement of membrane fluidity through fluorescence polarization or anisotropy. The degree of rotational motion of the probe within the membrane, which is influenced by the viscosity and order of the surrounding lipid environment, is reflected in the polarization of the emitted fluorescence. A higher degree of polarization (or anisotropy) indicates a more ordered and less fluid membrane, while lower values suggest a more disordered and fluid environment.

The fundamental difference between DPH and this compound lies in their chemical structure and resulting localization within the plasma membrane.

-

DPH (1,6-diphenyl-1,3,5-hexatriene) is a nonpolar molecule that partitions deep into the hydrophobic core of the lipid bilayer. Its fluorescence properties report on the fluidity of the acyl chain region of the membrane.[1][2] However, DPH can be rapidly internalized by cells, making it challenging to specifically study the plasma membrane in intact, living cells over extended periods.[3]

-

This compound (1-(4-trimethylaminophenyl)-6-phenyl-1,3,5-hexatriene) possesses a positively charged trimethylammonium group, which acts as a molecular anchor at the lipid-water interface of the plasma membrane's outer leaflet.[4] This anchoring property significantly reduces its rate of internalization compared to DPH, making this compound a more suitable probe for specifically studying the dynamics of the plasma membrane in living cells.[3] Its fluorescence reports on the fluidity of the more ordered, superficial regions of the bilayer.

Quantitative Data Presentation

| Property | This compound | DPH | Reference(s) |

| Excitation Maximum (nm) | ~355 | ~350-360 | |

| Emission Maximum (nm) | ~430 | ~428-430 | |

| Molar Extinction Coefficient (ε) | Data not consistently reported in membranes | Data not consistently reported in membranes | - |

| Fluorescence Quantum Yield (Φ) | Not directly compared in the same membrane system | Not directly compared in the same membrane system | - |

Table 1: Spectroscopic Properties of this compound and DPH.

| Property | This compound | DPH | Reference(s) |

| Fluorescence Lifetime (τ) in Inner Membrane (IM) Liposomes (ns) | 2.30 | 9.30 | |

| Fluorescence Lifetime (τ) in Outer Membrane (OM) Liposomes (ns) | 0.62 | 6.04 | |

| Partition Coefficient (Kp) into DPPC Membranes | 2.4 x 105 | 1.3 x 106 | |

| Typical Anisotropy (r) in C6 Cells | ~0.933 (after cholesterol depletion) | ~0.827 (after cholesterol depletion) |

Table 2: Fluorescence Lifetime, Partition Coefficient, and Anisotropy of this compound and DPH in Model and Cellular Systems. DPPC: Dipalmitoylphosphatidylcholine

Experimental Protocols

General Stock Solution Preparation

-

Probe: DPH or this compound

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Concentration: Prepare a 1-10 mM stock solution.

-

Storage: Store the stock solution at -20°C, protected from light. The solution should be used within a few months. For this compound, it is often recommended to prepare fresh working solutions.

Protocol for Labeling Adherent Cells with this compound

This protocol is adapted from methodologies for assessing plasma membrane fluidity.

-

Cell Culture: Plate adherent cells on a suitable substrate (e.g., coverslips, glass-bottom dishes) and culture to the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5-5 µM in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) or serum-free medium.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with the buffered salt solution.

-

Add the this compound staining solution to the cells and incubate for 5-30 minutes at 37°C. The optimal staining time should be determined empirically for each cell type.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with the buffered salt solution to remove unincorporated probe.

-

-

Imaging/Measurement: Immediately proceed with fluorescence microscopy or anisotropy measurements.

Protocol for Labeling Suspension Cells with DPH

This protocol is a general guideline for measuring membrane fluidity in suspension cells.

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them once with a buffered salt solution. Resuspend the cells in the same buffer at a suitable density (e.g., 1 x 106 cells/mL).

-

Preparation of Staining Solution: Dilute the DPH stock solution to a final working concentration of 1-5 µM in the buffered salt solution.

-

Cell Staining:

-

Add the DPH staining solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C, protected from light. Due to its slower incorporation and potential for internalization, a longer incubation time is often required for DPH compared to this compound.

-

-

Washing:

-

Centrifuge the cell suspension to pellet the cells.

-

Remove the supernatant containing the unincorporated probe.

-

Wash the cells twice with the buffered salt solution.

-

-

Measurement: Resuspend the final cell pellet in the buffered salt solution and proceed with fluorescence measurements.

Visualizations

Experimental Workflow

References

- 1. ashpublications.org [ashpublications.org]

- 2. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and this compound as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to TMA-DPH and its Fluorescence Properties

An In-depth Technical Guide to the Quantum Yield of TMA-DPH in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

1-(4-(Trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene (this compound) is a fluorescent probe widely utilized in the study of biological membranes and other lipidic environments.[1][2][3] Its molecular structure, featuring a cationic trimethylammonium group and a hydrophobic diphenylhexatriene moiety, allows it to anchor at the lipid-water interface of membranes, making it an excellent tool for investigating membrane fluidity and order.[4][5] The fluorescence of this compound is highly sensitive to its environment; it is practically non-fluorescent in aqueous solutions but exhibits strong fluorescence in nonpolar environments such as lipid bilayers. This solvatochromic behavior is central to its application in membrane studies.

This guide provides a comprehensive overview of the experimental methodology required to determine the fluorescence quantum yield of this compound in different solvents. The protocol described is based on the widely accepted comparative method, which involves referencing the fluorescence of the sample against a well-characterized standard.

Data Presentation: A Template for Reporting this compound Quantum Yield

While a comprehensive table of this compound quantum yields in various solvents is not currently available in the literature, researchers can generate this data following the protocols outlined in this guide. The following table provides a structured template for presenting such quantitative data, which is crucial for comparative analysis and for selecting the appropriate solvent for specific applications.

| Solvent | Refractive Index (η) | Excitation Wavelength (nm) | Emission Maximum (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity | Quantum Yield (Φf) |

| Solvent 1 | ||||||

| Solvent 2 | ||||||

| Solvent 3 | ||||||

| ... |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following section details the experimental methodology for determining the fluorescence quantum yield of this compound in different solvents using the comparative method. This method is experimentally straightforward and relies on a comparison of the fluorescence properties of the unknown sample (this compound) to a standard with a known quantum yield.

I. Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield. The standard should have absorption and emission spectra that overlap with this compound (excitation ~355 nm, emission ~430 nm). Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard in this spectral range.

-

Solvents: Spectroscopic grade solvents of high purity. It is crucial to check solvents for background fluorescence before use.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a monochromatic light source for excitation and a detector for emission. The instrument should be capable of providing spectrally corrected data.

-

Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

II. Preparation of Solutions

-

Stock Solutions: Prepare concentrated stock solutions of this compound and the quantum yield standard in the desired spectroscopic grade solvents. A typical stock solution concentration is in the range of 1-10 mM. This compound is soluble in DMSO, DMF, and methanol.

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard in the respective solvents. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A typical range of absorbances to work with is 0.02, 0.04, 0.06, 0.08, and 0.1.

III. Spectroscopic Measurements

-

Absorbance Spectra: Record the absorbance spectra of all working solutions of this compound and the standard using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorption.

-

Record the spectrally corrected fluorescence emission spectra for all working solutions of this compound and the standard.

-

It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

-

IV. Data Analysis and Calculation

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be a straight line passing through the origin.

-

Determine Gradients: Calculate the slope (gradient) of the linear fit for both the this compound and the standard data.

-

Calculate Quantum Yield: The quantum yield of this compound (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for this compound and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for this compound and the standard, respectively.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene: synthesis, fluorescence properties, and use as a fluorescence probe of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Fluorescent Membrane Probe [benchchem.com]

Unveiling Membrane Dynamics: An In-depth Technical Guide to TMA-DPH Fluorescence Anisotropy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH), a powerful fluorescent probe for characterizing cell membrane fluidity. We will delve into the core principles of fluorescence anisotropy, detail experimental protocols for accurate and reproducible measurements, and present quantitative data to aid in the interpretation of results. Furthermore, we will explore the application of this compound in elucidating signaling pathways and its utility in drug discovery workflows.

Core Principles of this compound Fluorescence Anisotropy

This compound is a cationic derivative of the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene).[1][2] Its positively charged trimethylammonium group anchors the probe at the membrane's surface, with the hydrophobic DPH moiety inserting into the lipid bilayer.[3][4] This specific localization allows for the investigation of fluidity in the interfacial region of the membrane.[3]

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorophore.[5] When a population of fluorophores is excited with plane-polarized light, only those molecules with their absorption dipoles aligned with the polarization plane of the light will be preferentially excited. The subsequent emission of light will also be polarized. However, rotational diffusion of the fluorophore during the excited state lifetime will lead to a depolarization of the emitted light. The extent of this depolarization is quantified as fluorescence anisotropy (r), which is inversely proportional to the rotational freedom of the probe.[5] A higher anisotropy value indicates a more ordered and less fluid membrane environment, while a lower value signifies a more disordered and fluid membrane.[6]

The steady-state fluorescence anisotropy (r) is calculated using the following equation:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where:

-

I∥ is the fluorescence intensity measured parallel to the excitation plane.

-

I⊥ is the fluorescence intensity measured perpendicular to the excitation plane.

-

G is an instrumental correction factor (G-factor) that accounts for the differential transmission of vertically and horizontally polarized light by the detection system.

Quantitative Data on this compound Anisotropy

The fluorescence anisotropy of this compound is sensitive to various factors that influence membrane fluidity, including lipid composition, cholesterol content, and temperature. The following tables summarize quantitative data from various studies to provide a reference for experimental design and data interpretation.

Table 1: this compound Anisotropy in Different Membrane Environments

| Membrane System | Lipid Composition | Temperature (°C) | Anisotropy (r) | Reference |

| Healthy Cells | - | - | 0.2 - 0.3 | [7] |

| Cancer Cells | - | - | 0.05 - 0.15 | [7] |

| Frontal Cortex Lipid Rafts (WT mice, 6 months) | - | 38 | ~0.28 | [8] |

| Frontal Cortex Lipid Rafts (APP/PS1 mice, 6 months) | - | 38 | ~0.30 | [8] |

Table 2: Effect of Cholesterol on this compound Anisotropy

| Cell/Membrane Type | Condition | Relative this compound Anisotropy | Reference |

| C6 Glioblastoma Cells | Cholesterol Depletion (MβCD) | 0.933 ± 0.008 | [9] |

Table 3: Effect of Drug Treatment on this compound Anisotropy

| Cell Line | Drug | Concentration | Effect on Anisotropy | Reference |

| B14 Fibroblasts | Aclarubicin | 20 µM | Significant Increase | [10] |

| NIH 3T3 Fibroblasts | Aclarubicin | 20 µM | Significant Increase | [10] |

Experimental Protocols

Accurate and reproducible this compound fluorescence anisotropy measurements require careful attention to experimental detail. Below are detailed protocols for labeling live cells and preparing liposomes.

Labeling of Live Adherent Cells

-

Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or in multi-well plates to the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) at a final concentration ranging from 0.5 to 5 µM.[11] The optimal concentration should be determined empirically for each cell type.[11] A stock solution of this compound can be prepared in DMSO at a concentration of 10-50 mM.[11]

-

Cell Staining: Remove the culture medium and wash the cells gently with the buffer. Add the this compound staining solution to the cells and incubate at 37°C in a 5% CO2 incubator for 5-30 minutes.[11] The incubation time should be optimized.

-

Washing: After incubation, gently wash the cells twice with the buffer to remove any unbound probe.

-

Measurement: Resuspend or mount the cells in the appropriate buffer for immediate fluorescence anisotropy measurement using a fluorometer equipped with polarizers. For microscopy, mount the coverslip on a slide.

Labeling of Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

-

Staining: Resuspend the cell pellet in the this compound staining solution (0.5-5 µM in buffer) and incubate at 37°C for 5-30 minutes.[11]

-

Washing: Centrifuge the stained cells at 400 g for 3-4 minutes, discard the supernatant, and wash the cell pellet twice with fresh buffer.[11]

-

Measurement: Resuspend the final cell pellet in the appropriate buffer for fluorescence anisotropy measurement.

Preparation of this compound Labeled Liposomes

-

Lipid Film Formation: Prepare a lipid mixture of the desired composition in an organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).

-

Probe Incorporation: Add a small aliquot of a concentrated this compound stock solution (in a suitable solvent like DMSO or methanol) to the liposome (B1194612) suspension. The final probe-to-lipid molar ratio should typically be around 1:500.[3]

-

Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids for a sufficient time to ensure probe incorporation.

-

Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size or sonication.

-

Measurement: The liposome suspension is now ready for fluorescence anisotropy measurements.

Fluorescence Anisotropy Measurement

-

Instrument Setup: Use a fluorometer equipped with excitation and emission polarizers. Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[11]

-

G-factor Determination: Before measuring the sample, determine the G-factor for the instrument at the chosen emission wavelength. This is done by setting the excitation polarizer to the horizontal position and measuring the intensities with the emission polarizer in both the vertical (IHV) and horizontal (IHH) positions. The G-factor is calculated as G = IHV / IHH.

-

Sample Measurement:

-

Place the sample in a cuvette.

-

Set the excitation polarizer to the vertical position.

-

Measure the fluorescence intensity with the emission polarizer in the vertical position (IVV).

-

Measure the fluorescence intensity with the emission polarizer in the horizontal position (IVH).

-

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula provided in Section 1.

Visualizing Workflows and Pathways with Graphviz

Graphviz (DOT language) can be used to create clear and informative diagrams of experimental workflows and signaling pathways.

Experimental Workflow for Drug Screening

This workflow outlines the use of this compound fluorescence anisotropy to screen for compounds that modulate membrane fluidity.

Caption: Drug screening workflow using this compound.

Signaling Pathway: Early Apoptotic Membrane Changes

This compound can be used to detect early changes in plasma membrane fluidity during apoptosis. This diagram illustrates the key events.[1]

Caption: Apoptosis-induced membrane fluidity changes.

Conclusion

This compound fluorescence anisotropy is a versatile and powerful technique for investigating the biophysical properties of cell membranes. Its ability to report on the fluidity of the membrane interface provides valuable insights for researchers in cell biology, biochemistry, and pharmacology. By following standardized protocols and leveraging the quantitative nature of this method, scientists can gain a deeper understanding of how membrane dynamics influence cellular processes and how they are affected by external stimuli such as drugs. The workflows and pathways illustrated here provide a framework for applying this technique to address specific research questions in fundamental research and drug development.

References

- 1. Molecular Details of Membrane Fluidity Changes during Apoptosis and Relationship to Phospholipase A2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell signaling pathways step-by-step [mindthegraph.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Anchored Advantage: A Technical Guide to the TMA-DPH Probe

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics of the plasma membrane is paramount. The fluidity and organization of this lipid bilayer govern a multitude of cellular processes, from signal transduction to substance transport. For decades, fluorescent probes have been indispensable tools for elucidating these dynamics. Among them, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) has emerged as a superior choice for specific and quantitative analysis of the plasma membrane's outer leaflet. This technical guide delves into the core advantages of the this compound probe, presenting quantitative data, detailed experimental protocols, and visual representations of its application in key cellular pathways.

Key Advantages of this compound Over Traditional Probes

The primary advantage of this compound lies in its unique molecular structure. Unlike its parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), this compound possesses a positively charged trimethylammonium group. This cationic moiety acts as a surface anchor, tethering the probe to the lipid-water interface of the plasma membrane.[1][2][3] This specific localization confers several key benefits:

-

Targeted Analysis of the Outer Leaflet: The anchor ensures that this compound primarily reports on the biophysical properties of the outer leaflet of the plasma membrane, providing a more precise understanding of this critical interface.[4][5] In contrast, the hydrophobic nature of DPH allows it to penetrate deeper into the hydrophobic core of the bilayer and rapidly internalize, leading to measurements that reflect an average of various cellular membranes.[6][7]

-

Reduced Internalization and Enhanced Stability: The cationic charge significantly slows the rate of internalization, allowing for prolonged and stable measurements of the plasma membrane.[2][6] This is a crucial advantage for time-course studies and for distinguishing plasma membrane events from those occurring within intracellular compartments.

-

Increased Sensitivity to Surface Dynamics: By residing at the interface, this compound is highly sensitive to changes in the packing and order of the phospholipid headgroups and the upper portion of the acyl chains.[7] This makes it an excellent sensor for processes that alter the surface properties of the membrane, such as the formation of lipid rafts or the interaction with membrane-associated proteins.

Quantitative Data Summary

The distinct properties of this compound are reflected in its photophysical characteristics and its performance in various experimental systems. The following tables summarize key quantitative data comparing this compound and DPH.

Table 1: Photophysical and Partitioning Properties

| Property | This compound | DPH | Reference(s) |

| Excitation Maximum (nm) | ~355 | ~350 | [8][9] |

| Emission Maximum (nm) | ~430 | ~428 | [8][9] |

| Fluorescence Lifetime in Inner Membrane (ns) | 2.30 | 9.30 | [1] |

| Fluorescence Lifetime in Outer Membrane (ns) | 0.62 | 6.04 | [1] |

| Lipid-Water Partition Coefficient (Kp) | 2.4 x 10⁵ | 1.3 x 10⁶ | [2] |

Table 2: Comparative Fluorescence Anisotropy in Cellular Models

| Cell Line / Condition | Probe | Relative Fluorescence Anisotropy | Reference(s) |

| C6 Glioblastoma Cells (Control) | This compound | 1.000 | [10] |

| DPH | 1.000 | [10] | |

| C6 Glioblastoma Cells (Cholesterol Depletion) | This compound | 0.933 ± 0.008 | [10] |

| DPH | 0.827 ± 0.033 | [10] | |

| B14 Fibroblasts (Control) | This compound | ~0.28 | [11] |

| B14 Fibroblasts (+20 µM Aclarubicin) | This compound | ~0.31 | [11] |

| NIH 3T3 Fibroblasts (Control) | This compound | ~0.27 | [11] |

| NIH 3T3 Fibroblasts (+20 µM Aclarubicin) | This compound | ~0.30 | [11] |

| Multidrug Resistant CHO Cells (CHRB30) | This compound | Smoothened fluidity gradient | [12] |

Experimental Protocols

General Protocol for Staining Cells with this compound

This protocol provides a general guideline for labeling either suspension or adherent cells with this compound for membrane fluidity studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (e.g., PBS), pH 7.4

-

HEPES buffer (20 mM)

-

Cells of interest (suspension or adherent)

-

Centrifuge and tubes (for suspension cells)

-

Coverslips or culture plates (for adherent cells)

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope or plate reader with polarization filters

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution protected from light at -20°C.

-

Prepare Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to a final working concentration of 0.5-5 µM.[8][13] The optimal concentration should be determined empirically for each cell type and application.

-

Cell Preparation:

-

Staining: Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C in a CO₂ incubator.[8][13]

-

Washing:

-

Suspension Cells: Centrifuge the stained cells, remove the supernatant containing excess probe, and resuspend the cells in fresh, pre-warmed buffer. Repeat this washing step twice.[13]

-

Adherent Cells: Gently wash the cells with fresh, pre-warmed buffer to remove the excess probe.

-

-

Measurement: Proceed with fluorescence anisotropy or lifetime measurements using a suitable instrument. For anisotropy, excite the sample with vertically polarized light at ~355 nm and measure the emission intensity at ~430 nm through both vertical and horizontal polarizers.

Protocol for Monitoring P-glycoprotein (P-gp) Mediated Drug Efflux

This compound can be used as a sensitive substrate to monitor the activity of efflux pumps like P-glycoprotein, which is a key player in multidrug resistance in cancer.

Principle: In cells overexpressing P-gp, this compound will be actively pumped out of the plasma membrane, leading to a decrease in fluorescence intensity or a change in anisotropy over time. Inhibition of P-gp will result in increased retention of the probe and a more stable fluorescence signal.

Additional Materials:

-

P-gp expressing and non-expressing (control) cell lines

-

Known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) for positive control

-

Test compound to be evaluated for P-gp inhibition

Procedure:

-

Cell Seeding: Seed both P-gp expressing and control cells in a multi-well plate suitable for fluorescence measurements.

-

Compound Incubation: Treat the cells with the test compound or a known P-gp inhibitor at various concentrations for a predetermined period. Include untreated cells as a negative control.

-

Staining: Follow the general staining protocol (Protocol 1) to label the cells with this compound.

-

Time-Lapse Measurement: Immediately after staining and washing, measure the fluorescence intensity or anisotropy of the cells at regular intervals over a period of 30-60 minutes using a plate reader.

-

Data Analysis: Plot the fluorescence signal as a function of time for each condition. A faster decay in fluorescence in P-gp expressing cells compared to control cells indicates active efflux. Inhibition of this efflux by a test compound will result in a slower decay rate, similar to that observed with the known P-gp inhibitor.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows where this compound is a valuable tool.

Caption: P-glycoprotein mediated drug efflux workflow.

Caption: Clathrin-mediated endocytosis pathway.

Conclusion

The this compound probe offers significant advantages for researchers studying the plasma membrane. Its ability to anchor at the lipid-water interface provides a level of specificity and stability that is unmatched by traditional hydrophobic probes like DPH. This makes it an invaluable tool for a wide range of applications, from fundamental studies of membrane fluidity and organization to high-throughput screening for drugs that modulate membrane properties or interact with membrane-associated proteins. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the power of this compound in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Endocytosis - Wikipedia [en.wikipedia.org]

- 3. This compound | Fluorescent Membrane Probe [benchchem.com]

- 4. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. P‐glycoprotein modulates the fluidity gradient of the plasma membrane of multidrug resistant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Probing the Dynamic Landscape of Lipid Rafts: A Technical Guide to TMA-DPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins, are critical signaling platforms within the cell membrane.[1][2] Their dynamic nature—the constant association and dissociation of their components—is fundamental to their function in processes ranging from signal transduction to viral entry.[1][3] Understanding the fluidity and order of these microdomains is therefore paramount for elucidating cellular signaling pathways and for the development of novel therapeutics that target these processes.[4]

This technical guide provides an in-depth overview of 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH) , a fluorescent probe widely utilized for characterizing the biophysical properties of lipid rafts. Due to its cationic trimethylammonium group, this compound anchors at the lipid-water interface of the plasma membrane's outer leaflet, making it an excellent tool for specifically studying the dynamics of this crucial cellular boundary. This guide will detail the principles of its application, provide experimental protocols, summarize key quantitative data, and illustrate relevant signaling pathways and workflows.

Principles of this compound in Studying Lipid Raft Dynamics

This compound is a derivative of the hydrophobic probe DPH (1,6-diphenyl-1,3,5-hexatriene). Its utility in studying lipid rafts stems from its fluorescence properties, particularly its fluorescence anisotropy.

-

Fluorescence Anisotropy and Membrane Order: When this compound is embedded in a lipid bilayer and excited with polarized light, the degree of polarization of the emitted light is inversely proportional to the rotational mobility of the probe. In the highly ordered and less fluid environment of a lipid raft, the rotational motion of this compound is constrained, resulting in high fluorescence anisotropy. Conversely, in the more fluid, disordered regions of the membrane, the probe rotates more freely, leading to lower anisotropy. This principle allows researchers to quantify the relative order and fluidity of the membrane.

-

Localization: Unlike its parent compound DPH, which can penetrate deeper into the hydrophobic core of the membrane and be rapidly internalized, this compound's charged headgroup restricts its localization primarily to the plasma membrane's surface for extended periods. This specificity is crucial for accurately assessing the properties of lipid rafts at the cell surface, where many signaling events are initiated.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and its application in studying membrane dynamics.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | 355 nm | |

| Emission Maximum (Em) | 430 nm | |

| Molar Mass | 461.62 g/mol | |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Parameter | Condition | Relative Fluorescence Anisotropy | Reference(s) |

| Cholesterol Depletion (MβCD treatment) | C6 cells treated with 10 mM Methyl-β-cyclodextrin for 30 min at 37 °C | 0.933 ± 0.008 (n=9) | |

| Phosphatidylcholine (PC) Enrichment | C6 cells incubated with 10 mM choline (B1196258) for 6 days | 0.968 ± 0.007 |

Table 2: Example of Relative Fluorescence Anisotropy Changes in Response to Membrane Perturbation

Experimental Protocols

Protocol 1: Staining of Adherent Cells with this compound for Fluorescence Anisotropy Measurements

This protocol is adapted for adherent cells and can be used for analysis via fluorescence microscopy or a plate reader equipped with polarizers.

Materials:

-

Adherent cells cultured on sterile coverslips or in 96-well plates.

-

This compound (stock solution of 10-50 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Culture adherent cells to the desired confluency on a sterile coverslip or in a suitable plate.

-

Prepare a fresh working solution of this compound at a concentration of 0.5-5 µM in HBSS with 20 mM HEPES buffer (pH 7.4). Note: The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Remove the culture medium from the cells.

-

Gently wash the cells twice with PBS for 5 minutes each time.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. Note: A short incubation time (e.g., 10 seconds) at room temperature can be used for specific plasma membrane labeling.

-

After incubation, wash the cells twice with the appropriate HEPES buffer (pH 7.4) to remove unbound probe.

-

The cells are now ready for fluorescence anisotropy measurement using a fluorescence microscope with polarization optics or a microplate reader.

Protocol 2: Staining of Suspension Cells with this compound

This protocol is suitable for cells grown in suspension and subsequent analysis by flow cytometry or spectrofluorometry.

Materials:

-

Suspension cells.

-

This compound (stock solution of 10-50 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Harvest the suspension cells by centrifugation at 400 g for 3-4 minutes.

-

Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.

-

Prepare a fresh working solution of this compound at a concentration of 0.5-5 µM in HBSS with 20 mM HEPES buffer (pH 7.4).

-

Resuspend the cell pellet in the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the final cell pellet in the appropriate HEPES buffer (pH 7.4) for analysis.

Visualizations: Signaling Pathways and Experimental Workflow

Lipid Raft-Mediated Signaling

Lipid rafts serve as organizing centers for the assembly of signaling molecules, thereby promoting efficient signal transduction. By bringing receptors and their downstream effectors into close proximity, rafts facilitate kinetically favorable interactions.

References

Early Studies of TMA-DPH in Cell Biology: A Technical Guide

An in-depth examination of the foundational applications of 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH) as a fluorescent probe in the exploration of plasma membrane dynamics.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early studies and core methodologies involving this compound in cell biology. We will delve into the experimental protocols, quantitative data from seminal studies, and the signaling pathways and cellular processes that were first elucidated using this powerful fluorescent tool.

Introduction to this compound: A Novel Probe for Membrane Fluidity

This compound, or 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene, emerged as a crucial tool in cell biology for the study of membrane dynamics.[1][2] As a cationic derivative of the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene), this compound possesses unique properties that allow for the specific investigation of the plasma membrane in living cells.[3] Its cylindrical shape and fluorescence emission transition dipoles, which are aligned parallel to its long molecular axis, make it highly sensitive to reorientation due to interactions with surrounding lipids.[4][5][6]

The primary application of this compound lies in the quantitative assessment of membrane fluidity and microviscosity through fluorescence anisotropy.[7] When embedded in a lipid bilayer, the degree to which the emitted fluorescence of this compound remains polarized is inversely related to its rotational mobility.[7] High anisotropy values indicate a more rigid and ordered membrane, while low values suggest a more fluid and disordered environment.[7]

A key advantage of this compound over its parent compound, DPH, is its specific and rapid incorporation into the outer leaflet of the plasma membrane.[2][3] The positively charged trimethylammonium group anchors the probe at the lipid-water interface, preventing rapid internalization and providing more stable and reliable measurements of the plasma membrane's properties.[7] This characteristic made it an invaluable tool for distinguishing the properties of the plasma membrane from those of intracellular membranes.

Core Physicochemical and Spectral Properties

A foundational understanding of this compound's properties is essential for its effective application.

| Property | Value | Source |

| Molecular Weight | 461.62 g/mol | [4] |

| Appearance | Light yellow powder | [4] |

| Solvent | DMSO | [4] |

| Excitation Maximum (Ex) | 355 nm | [4][5][6][8][9][10][11] |

| Emission Maximum (Em) | 430 nm | [4][5][6][8][9][10][11] |

Key Early Applications and Findings

Early research with this compound focused on characterizing the biophysical properties of the plasma membrane and understanding how these properties change in response to various stimuli and cellular processes.

Measuring Plasma Membrane Fluidity

The primary and most widespread application of this compound in its early use was the measurement of plasma membrane fluidity.[3][4] Researchers utilized fluorescence polarization to gain insights into the order and dynamics of lipids within the plasma membrane of intact, living cells.[3] Studies on L929 cultured cells demonstrated that this compound specifically labels the cell surface for extended periods, making it a reliable probe for these measurements.[3]

Investigating Endocytosis and Membrane Trafficking

Beyond static measurements of membrane fluidity, this compound was employed to follow the dynamic processes of endocytosis and exocytosis.[1][12] As the probe is initially localized to the plasma membrane, its internalization can be tracked over time, providing a quantitative measure of endocytic activity.[2][12] Early studies using L929 mouse fibroblasts showed that this compound acts as a bulk membrane marker of the endocytic pathway, allowing researchers to follow the progression of the probe from the cell periphery to perinuclear regions.[13] These kinetic studies of this compound internalization and release provided evidence supporting the maturation model of endocytosis over the pre-existing compartment model.[13]

Differentiating Plasma Membrane from Intracellular Membranes

A significant contribution of early this compound studies was the ability to distinguish the properties of the plasma membrane from those of intracellular membranes. Fluorescence anisotropy measurements revealed that the membrane fluidity is consistent across successive endocytic compartments and similar to that of the plasma membrane, suggesting a comparable phospholipid composition.[13] This finding was crucial in understanding the nature of membrane remodeling during endocytosis.

Experimental Protocols

The following sections detail the methodologies employed in early studies for labeling cells with this compound.

Preparation of this compound Stock and Working Solutions

A standardized protocol for the preparation of this compound solutions is crucial for reproducible results.

Labeling of Suspension Cells

A common protocol for staining cells in suspension is outlined below.

-

Cell Preparation: Collect cells by centrifugation and wash them twice with Phosphate-Buffered Saline (PBS).[8][9]

-

Incubation: Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing this compound at a concentration of 0.5-5 µM.[4][8][9] Incubate for 5-30 minutes at 37°C.[4][8][9]

-

Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[9] Wash the cells twice with PBS for 5 minutes each time.[8][9]

-

Analysis: Resuspend the cells in the appropriate buffer for analysis by fluorescence microscopy or flow cytometry.[8][9]

Labeling of Adherent Cells

For cells grown in culture, the following in-situ labeling protocol was often used.

-

Cell Culture: Grow adherent cells on sterile coverslips or in culture wells.[4][8][9]

-

Preparation: Remove the coverslip from the culture medium.[8][9]

-

Incubation: Add the this compound working solution (0.5-5 µM in a suitable buffer) to the cells and incubate for 5-30 minutes at 37°C.[4][8][9]

-

Analysis: Mount the coverslip for fluorescence microscopy.[8][9]

Quantitative Data from Early Studies

While specific numerical values from the earliest foundational papers are not readily compiled in single sources, subsequent studies building on this work provide representative data. For instance, in rat C6 glioblastoma cells, cholesterol depletion with 10 mM methyl-β-cyclodextrin for 30 minutes at 37°C led to a decrease in this compound fluorescence anisotropy to a relative fold of 0.933 ± 0.008 compared to untreated controls.[14] This demonstrates the sensitivity of this compound to changes in membrane composition.

Signaling Pathways and Cellular Processes Investigated

The application of this compound provided insights into several cellular processes, primarily by elucidating the role of plasma membrane fluidity.

Early studies laid the groundwork for understanding how changes in membrane fluidity, as measured by this compound, could impact various cellular functions. While these initial investigations did not always map out complete signaling cascades, they established a critical link between the physical state of the plasma membrane and cellular events like endocytosis and phagocytosis.[2]

Conclusion

The advent of this compound as a fluorescent probe marked a significant step forward in cell biology. Its ability to specifically and reliably report on the fluidity of the plasma membrane in living cells provided a new window into the dynamic nature of this critical cellular barrier. The foundational studies utilizing this compound not only established robust methodologies for its use but also provided key insights into fundamental cellular processes such as endocytosis and the maintenance of membrane homeostasis. The principles and techniques developed during this early period of research continue to be relevant and form the basis for many contemporary studies of membrane biology.

References

- 1. Labeling the plasma membrane with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Applications - CAT N°: 17294 [bertin-bioreagent.com]

- 7. This compound | Fluorescent Membrane Probe [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. abmole.com [abmole.com]

- 12. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The kinetic aspects of intracellular fluorescence labeling with this compound support the maturation model for endocytosis in L929 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TMA-DPH Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium diphenylhexatriene (TMA-DPH) is a fluorescent probe widely utilized for the investigation of cell membrane dynamics.[1][2][3] Its amphipathic nature, featuring a positively charged trimethylammonium group and a hydrophobic DPH moiety, allows it to anchor at the membrane's surface with the DPH tail extending into the lipid bilayer's hydrophobic core. This specific localization makes this compound an excellent tool for assessing the fluidity of the plasma membrane in living cells.[3]

The principle of membrane fluidity measurement with this compound lies in the phenomenon of fluorescence polarization. When this compound is excited with polarized light, the degree of polarization of the emitted fluorescence is inversely proportional to the rotational mobility of the probe within the membrane. In a more fluid membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light and consequently a lower fluorescence anisotropy value. Conversely, in a more rigid or viscous membrane, the probe's rotation is restricted, resulting in a higher degree of polarization and a higher fluorescence anisotropy value. This relationship allows for the quantitative assessment of membrane fluidity, a critical parameter in various cellular processes, including signal transduction, cell adhesion, and drug-membrane interactions.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-D0986 |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | D2650 |

| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |

| HEPES | Sigma-Aldrich | H3375 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Adherent cell line of interest | ATCC | Varies |

| Cell culture medium and supplements | Varies | Varies |

| Sterile coverslips or glass-bottom dishes | Varies | Varies |

| Fluorescence microscope with polarization optics | Varies | Varies |

| Microplate reader with fluorescence polarization capabilities | Varies | Varies |

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (10 mM)

-

Prepare the 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

1.2. This compound Working Solution (0.5 - 5 µM)

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution to the desired final concentration (typically between 0.5 µM and 5 µM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES at pH 7.4.

-

The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Note: The working solution should be prepared fresh and protected from light.

Cell Culture and Staining of Adherent Cells

-

Seed the adherent cells onto sterile coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

-

Culture the cells to the desired confluency (typically 70-80%).

-

Before staining, remove the culture medium and gently wash the cells twice with pre-warmed PBS (37°C).

-

Remove the final PBS wash and add the freshly prepared this compound working solution to the cells.

-

Incubate the cells for 5-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

-

After incubation, remove the this compound working solution and wash the cells twice with the appropriate buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to remove any unbound probe.

-

The cells are now ready for fluorescence anisotropy measurement.

Fluorescence Anisotropy Measurement

Fluorescence anisotropy (r) is a measure of the rotational mobility of a fluorophore. It is calculated from the fluorescence intensities measured parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light.

Measurement using a Fluorescence Microscope

-

Microscope Setup:

-

Use a fluorescence microscope equipped with excitation and emission polarizers.

-

Select the appropriate filter set for this compound (Excitation: ~355 nm, Emission: ~430 nm).

-

Ensure the objective is suitable for live-cell imaging and provides sufficient magnification.

-

-

G-Factor Correction:

-

The G-factor corrects for any bias in the detection system's sensitivity to vertically and horizontally polarized light.

-

To determine the G-factor, measure the fluorescence intensity of a solution with a known, low anisotropy (e.g., free this compound in buffer) with the excitation polarizer set to the horizontal position and the emission polarizer set to the vertical (IHV) and horizontal (IHH) positions.

-

The G-factor is calculated as: G = I_HV / I_HH

-

-

Data Acquisition:

-

Place the stained cells on the microscope stage and bring them into focus.

-

Excite the sample with vertically polarized light.

-

Measure the fluorescence intensity with the emission polarizer oriented parallel to the excitation light (IVV or I||).

-

Rotate the emission polarizer by 90 degrees and measure the fluorescence intensity perpendicular to the excitation light (IVH or I⊥).

-

Acquire images for both parallel and perpendicular channels for several fields of view.

-

Measurement using a Microplate Reader

-

Plate Reader Setup:

-

Use a microplate reader capable of fluorescence polarization measurements.

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.

-

Ensure the plate reader is equipped with the necessary polarizers.

-

-

G-Factor Correction:

-

Most modern plate readers automatically calculate and apply the G-factor. If manual calculation is required, follow the instrument's specific instructions, which typically involve measuring a reference fluorophore.

-

-

Data Acquisition:

-

After staining and washing, add fresh buffer to the wells containing the adherent cells.

-

Place the microplate into the reader.

-

The instrument will automatically measure the parallel (I||) and perpendicular (I⊥) fluorescence intensities for each well.

-

Data Analysis

The fluorescence anisotropy (r) is calculated using the following formula:

r = (I_|| - G * I_⊥) / (I_|| + 2 * G * I_⊥)

Where:

-

r is the fluorescence anisotropy.

-

I|| is the fluorescence intensity parallel to the excitation polarization.

-

I⊥ is the fluorescence intensity perpendicular to the excitation polarization.

-

G is the G-factor.

A higher anisotropy value (closer to the theoretical maximum of 0.4 for this compound) indicates lower membrane fluidity, while a lower anisotropy value suggests higher membrane fluidity.

Data Presentation

Table 1: Typical this compound Fluorescence Anisotropy Values in Different Cellular States

| Cellular State | Typical Fluorescence Anisotropy (r) | Implied Membrane Fluidity | Reference |

| Healthy Cells | 0.2 - 0.3 | Normal | |

| Cancerous Cells | 0.05 - 0.15 | Increased | |

| Cholesterol Depletion | Decreased | Increased | |

| Phosphatidylcholine Enrichment | Decreased | Increased |

Table 2: Hypothetical this compound Fluorescence Anisotropy Values in Common Adherent Cell Lines (Baseline Conditions)

| Cell Line | Origin | Typical Fluorescence Anisotropy (r) |

| HeLa | Human Cervical Cancer | ~0.18 |

| A549 | Human Lung Carcinoma | ~0.20 |

| MCF-7 | Human Breast Adenocarcinoma | ~0.22 |

| HEK293 | Human Embryonic Kidney | ~0.25 |

| NIH-3T3 | Mouse Embryonic Fibroblast | ~0.27 |

Note: These are hypothetical values for illustrative purposes. Actual values can vary depending on cell passage number, culture conditions, and instrument settings.

Visualizations

Caption: Experimental workflow for this compound staining and fluorescence anisotropy measurement.

Caption: Principle of this compound localization and its relation to membrane fluidity.

References

Optimal Concentration of TMA-DPH for Precise Cell Membrane Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium-diphenylhexatriene (TMA-DPH) is a fluorescent probe widely utilized for the sensitive measurement of membrane fluidity and for labeling the outer leaflet of the plasma membrane in living cells.[1][2][3] Its amphiphilic nature, with a positively charged trimethylammonium group and a lipophilic diphenylhexatriene moiety, allows it to anchor at the lipid-water interface of the cell membrane.[3][4] this compound is particularly valuable because its fluorescence is highly dependent on its environment; it is virtually non-fluorescent in aqueous solutions but becomes brightly fluorescent upon incorporation into the lipid bilayer. This property makes it an excellent tool for studying membrane dynamics, including endocytosis and exocytosis, by monitoring changes in fluorescence intensity and anisotropy. Determining the optimal concentration of this compound is critical for achieving robust and reproducible results while avoiding potential artifacts such as fluorescence quenching.

Key Applications

-

Measurement of Membrane Fluidity: this compound is a sensitive indicator of membrane fluidity. Changes in the lipid environment affect the rotational mobility of the probe, which can be quantified by measuring fluorescence anisotropy.

-

Real-time Monitoring of Endocytosis and Exocytosis: As this compound is incorporated into the plasma membrane, changes in the cell's surface area due to processes like endocytosis and exocytosis can be tracked by monitoring changes in total fluorescence intensity.

-

Investigation of Lipid Rafts and Membrane Microdomains: The distribution and dynamics of this compound can provide insights into the organization and properties of specialized membrane domains, such as lipid rafts.

-

Studying Receptor-Mediated Endocytosis: this compound can be used as a bulk membrane marker to follow the internalization of the plasma membrane during receptor-mediated endocytosis.

Quantitative Data Summary

The optimal concentration of this compound for cell labeling is a balance between achieving sufficient fluorescence signal and avoiding concentration-dependent artifacts like self-quenching. The recommended concentration range is typically between 0.5 µM and 5 µM . However, the ideal concentration is cell-type dependent and should be determined empirically for each experimental setup.

Below is a summary table of recommended concentration ranges and potential observations. Note that specific fluorescence intensity and anisotropy values are highly dependent on the instrumentation, cell type, and experimental conditions.

| Parameter | This compound Concentration Range | Expected Observation | Potential Issues |

| Optimal Staining | 1 µM - 2 µM | Bright and specific plasma membrane labeling with minimal background. Ideal for fluorescence anisotropy measurements. | - |

| Low Concentration | < 1 µM | Dimmer signal, which may require more sensitive detection settings. | Low signal-to-noise ratio. |

| High Concentration | > 5 µM | Increased fluorescence intensity up to a certain point, after which fluorescence quenching may occur, leading to a decrease in signal. | Potential for probe aggregation and cytotoxicity. |

A systematic study on L929 mouse fibroblasts showed that while this compound incorporation into the membrane is proportional to its concentration over a wide range (0.5 µM to 25 µM), fluorescence quenching effects can occur at higher concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

-

This compound is typically supplied as a powder. Prepare a stock solution of 1-10 mM in dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure the powder is completely dissolved.

-

Store the stock solution at -20°C, protected from light. This compound solutions are unstable and should be prepared fresh for optimal results.

Labeling Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 5 minutes at 300 x g).

-

Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium, pH 7.4.

-

Resuspend the cell pellet in the buffered salt solution to the desired cell density.

-

Dilute the this compound stock solution in the cell suspension to a final concentration between 0.5 µM and 5 µM. It is recommended to test a range of concentrations to determine the optimal one for your specific cell type and application.

-

Incubate the cells for 5-15 minutes at 37°C, protected from light.

-

Wash the cells twice with the buffered salt solution to remove unincorporated this compound.

-

Resuspend the labeled cells in the appropriate buffer or medium for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or fluorometry).

Labeling Protocol for Adherent Cells

-

Grow adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

When cells have reached the desired confluency, remove the culture medium.

-

Gently wash the cells once with a buffered salt solution (e.g., HBSS) or serum-free medium, pH 7.4.

-

Prepare the this compound labeling solution by diluting the stock solution in the buffered salt solution to a final concentration between 0.5 µM and 5 µM.

-

Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

-

Remove the labeling solution and gently wash the cells twice with the buffered salt solution.

-

Add fresh buffer or medium to the cells for imaging or other analyses.

Visualizations